[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
Description
[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid (molecular formula: C₁₂H₁₁ClN₂O₂; molecular weight: 250.68 g/mol) is a pyrazole derivative featuring a 4-chlorophenyl group at position 5, a methyl group at position 3, and an acetic acid moiety at position 4 of the pyrazole ring . This structural framework is associated with diverse biological activities, including herbicidal and cytotoxic properties, as observed in related pyrazole and triazole derivatives (see ).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKVQVXYAOWYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Addition of the acetic acid moiety: This can be done through esterification followed by hydrolysis to yield the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the chlorophenyl group can yield a phenyl derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the modification of the pyrazole structure in [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid has shown effectiveness against various bacterial strains. A study reported that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in cancer cells. A specific study demonstrated that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells .
Supramolecular Chemistry
The compound has been utilized in supramolecular chemistry due to its ability to form hydrogen bonds, leading to unique structural formations. Crystallographic studies have shown that this compound can form three-dimensional networks through C—H···Cl hydrogen bonding interactions, which are crucial for designing new materials with specific properties .
Polymer Chemistry
In polymer science, this compound serves as a building block for creating novel polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials, making them suitable for various industrial applications .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a pharmaceutical institute explored the anti-inflammatory mechanisms of this compound using an animal model of arthritis. The findings revealed significant reductions in joint swelling and inflammatory markers, supporting its therapeutic use in inflammatory conditions.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Positional Isomerism and Substitution Patterns
- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (C₁₇H₁₃ClN₂O₂, MW: 312.76 g/mol): Differs by a 1-phenyl substitution instead of a 3-methyl group.
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (C₁₈H₁₂Cl₃N₂O₂):
Replaces the acetic acid with a carboxylic acid at position 3 and adds a dichlorophenyl group. Such substitutions are linked to altered pharmacokinetics and target specificity, as carboxylic acids often participate in ionic interactions with biological targets .
Heterocyclic Replacements
- [5-(4-Chlorophenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid: Replaces the pyrazole with an oxadiazole ring and introduces a sulfur atom.
Herbicidal Activity
- DAS734 ([5-(4-chlorophenyl)-1-isopropyl-1H-triazol-3-yl]acetic acid): Exhibits herbicidal activity against dicotyledonous weeds. The isopropyl group in DAS734 may enhance hydrophobic interactions with plant enzymes, whereas the target compound’s methyl group might limit this activity .
Anticancer Potential
- 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Demonstrates cytotoxicity in human leukemia cells via apoptosis induction. The thioxothiazolidinone moiety in this compound introduces redox-active properties absent in the target compound, suggesting divergent mechanisms of action .
Physicochemical Properties
Biological Activity
[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, analgesic, and anticancer activities, supported by relevant case studies and research findings.
The molecular formula of this compound is with a CAS number of 1299293-47-2. The structure comprises a pyrazole ring substituted with a chlorophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, revealing that compounds bearing similar structures to this compound demonstrated inhibition against multiple pathogens. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Strong |
| 7a | 0.25 | Strong |
| Control | 0.50 | Moderate |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various models. In vivo studies indicated that it significantly reduced inflammation markers in animal models of arthritis and colitis. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Analgesic Activity
Analgesic properties were assessed through formalin-induced pain models in mice, where the compound exhibited a notable reduction in pain response comparable to standard analgesics like diclofenac sodium . This suggests potential applications in pain management therapies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity. For instance, one study reported IC50 values for similar compounds ranging from 193.93 μg/mL to 208.58 μg/mL against lung cancer cell lines .
| Cell Line | IC50 (μg/mL) | Compound |
|---|---|---|
| H460 | 193.93 | 7f |
| A549 | 208.58 | 7a |
| HT-29 | 238.14 | 7b |
Case Studies
- Antimicrobial Efficacy : A comprehensive study on pyrazole derivatives showed that compounds similar to this compound inhibited biofilm formation in pathogenic bacteria, suggesting their potential as therapeutic agents against biofilm-associated infections .
- Inflammation and Pain Models : In a controlled trial involving arthritis models, treatment with the compound led to a statistically significant decrease in joint swelling and pain scores compared to untreated controls, validating its analgesic and anti-inflammatory properties .
- Cancer Cell Line Studies : Research demonstrated that the compound effectively induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid and its derivatives?
The compound is typically synthesized via multi-step routes involving cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization of monomethylhydrazine with ethyl acetoacetate, followed by oxidation and acylation steps. Subsequent reactions with thiourea derivatives or other nucleophiles yield functionalized pyrazole analogs . Key challenges include optimizing reaction conditions (e.g., temperature, catalyst) to minimize byproducts.
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for structural determination. For instance, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) have been reported. Data collection involves graphite-monochromated radiation and ψ-scan absorption corrections. Refinement protocols (e.g., R factor < 0.08) validate bond lengths and angles, resolving ambiguities in substituent positioning .
Q. What spectroscopic techniques confirm the purity and structural integrity of synthesized derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are standard. For example, IR stretching frequencies (~1700 cm⁻¹) confirm carboxylic acid groups, while ¹H NMR peaks (δ 2.1–2.4 ppm) indicate methyl substituents. SCXRD data further validate spatial arrangements .
Advanced Research Questions
Q. How can computational tools like Multiwfn analyze noncovalent interactions in this compound’s crystal lattice?
Multiwfn calculates real-space functions (e.g., electron localization function, electrostatic potential) to map hydrogen bonds and van der Waals interactions. Noncovalent interaction (NCI) plots derived from electron density gradients reveal steric repulsion and stabilizing forces. For pyrazole derivatives, this identifies key interactions (e.g., Cl···π contacts) that stabilize crystal packing .
Q. What experimental strategies address contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) require rigorous validation:
- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial testing).
- Purity analysis : Use HPLC or LC-MS to rule out impurity-driven effects.
- Structural verification : Confirm regiochemistry via SCXRD, as substituent positioning (e.g., 4-chlorophenyl vs. 3-methyl groups) significantly impacts activity .
Q. How are reaction mechanisms elucidated for pyrazole functionalization steps?
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracing in oxidation steps) and density functional theory (DFT) calculations. For example, Vilsmeier–Haack formylation proceeds via iminium intermediates, with DFT validating transition states and activation energies. Kinetic studies (e.g., rate vs. temperature) further refine proposed pathways .
Q. What advanced crystallographic techniques resolve disorder or twinning in pyrazole-based structures?
High-resolution data (≤ 0.8 Å) and twin refinement in SHELXL mitigate challenges like overlapping electron density. For twinned crystals, the HKLF 5 format partitions intensity contributions. Disorder modeling (e.g., split atoms) accounts for flexible substituents, ensuring accurate thermal parameter refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
